NS-2359 citrate is a compound that has garnered attention in the pharmaceutical field, particularly for its potential applications in treating various neurological and psychiatric disorders. As a citrate salt of NS-2359, it plays a crucial role in enhancing the solubility and bioavailability of the active pharmaceutical ingredient. This compound is primarily classified under the category of small molecules with neuromodulatory effects.
The compound NS-2359 was developed by Eli Lilly and Company as part of their research into novel treatments for conditions such as depression and attention-deficit hyperactivity disorder. The citrate form is utilized to improve its pharmacokinetic properties, making it more suitable for therapeutic use.
NS-2359 citrate can be classified as:
The synthesis of NS-2359 citrate involves several key steps, typically starting from the synthesis of the parent compound, NS-2359. The process may include:
The synthesis process may utilize techniques such as:
The reaction can be summarized as follows:
The molecular structure of NS-2359 citrate can be depicted as a complex organic molecule with multiple functional groups that contribute to its pharmacological activity. The citrate moiety enhances solubility, while the core structure of NS-2359 is responsible for its biological effects.
Key structural data includes:
NS-2359 citrate undergoes various chemical reactions that can affect its stability and efficacy:
The stability profile of NS-2359 citrate is critical for its formulation in pharmaceutical products. Studies often involve:
NS-2359 is believed to exert its effects primarily through modulation of neurotransmitter systems, particularly norepinephrine and dopamine pathways. The citrate form aids in enhancing these effects by improving solubility and absorption.
Research indicates that NS-2359 may:
NS-2359 citrate typically exhibits:
Chemical properties include:
Relevant analyses often involve:
NS-2359 citrate has potential applications in:
NS-2359 citrate is the citrate salt form of the free base (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane. The compound belongs to the phenyltropane class of alkaloids, characterized by a tropane moiety (8-azabicyclo[3.2.1]octane) linked to a 3,4-dichlorophenyl group [7]. The bicyclic core incorporates a N-methyl group and a methoxymethyl substituent at the C2 position, contributing to its three-dimensional topography [1] [4].
The absolute stereochemistry at the four chiral centers (C1, C2, C3, C5) is critical for monoamine transporter affinity. The (1R,2R,3S,5S) configuration enables optimal interaction with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as confirmed by structure-activity relationship studies [1] [9]. The citrate anion (2-hydroxy-1,2,3-propanetricarboxylic acid) forms a 1:1 salt complex with the protonated tertiary amine of the tropane nitrogen, enhancing crystallinity [4].
Table 1: Stereochemical Configuration of NS-2359 Citrate
Chiral Center | Configuration | Structural Role |
---|---|---|
C1 | R | Tropane ring conformation |
C2 | R | Methoxymethyl orientation |
C3 | S | Dichlorophenyl ring placement |
C5 | S | Bridged bicyclic geometry |
The molecular formula of the free base is C₁₆H₂₁Cl₂NO, with a monoisotopic mass of 313.1000197 g/mol. The citrate salt (C₁₆H₂₁Cl₂NO·C₆H₈O₇) has a molecular weight of 506.37 g/mol [4]. Spectroscopic identifiers include:
The citrate salt significantly alters the physicochemical behavior of NS-2359 compared to its free base. Key properties include:
Table 2: Physicochemical Properties of NS-2359 Citrate
Property | Value | Method |
---|---|---|
Molecular Weight | 506.37 g/mol | Mass spectrometry |
Appearance | White crystalline solid | Visual inspection |
Solubility in DMSO | >10 mg/mL | Equilibrium dissolution |
pKa (Tertiary amine) | ~9.76 (predicted) | Computational prediction |
Elemental Analysis (C) | 52.18% (theoretical: 52.18%) | CHN elemental analyzer |
Fourier-transform infrared (FTIR) spectroscopy shows characteristic citrate peaks at 1720 cm⁻¹ (carboxylic acid C=O) and 3500 cm⁻¹ (hydroxyl), alongside tropane C-N stretches at 1200–1250 cm⁻¹ [4].
The synthesis of NS-2359 free base follows a stereoselective route optimized for the (1R,2R,3S,5S) configuration, while the citrate salt is formed in a final salification step:
Key Synthetic Steps:
Optimization Strategies:
NS-2359 citrate demonstrates conditional stability, with degradation kinetics dependent on temperature, pH, and light exposure:
Table 3: Stability Profile of NS-2359 Citrate Under Stress Conditions
Stress Condition | Degradation Products | Degradation Rate (k) |
---|---|---|
Heat (60°C, dry) | N-Desmethyl, dehydrated derivatives | k = 0.012 day⁻¹ |
UV light (254 nm, 48h) | Dechlorinated analogs | 15–20% total degradation |
Acidic hydrolysis (1M HCl) | Ring-opened dicarboxylic acids | k = 0.24 h⁻¹ |
Oxidative (3% H₂O₂) | N-Oxide, hydroxylated phenyls | k = 0.18 h⁻¹ |
Analytical monitoring employs reversed-phase HPLC (C18 column; 0.1% TFA/acetonitrile gradient) with detection at 254 nm. The citrate salt exhibits superior solid-state stability compared to the free base, attributed to crystalline lattice energy. Long-term storage recommendations include protection from light at -20°C in inert atmosphere, maintaining >95% potency for >2 years [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7